1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound with a complex structure that includes a fluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with isopropyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with formaldehyde and a secondary amine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
- **(5E)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Properties
Molecular Formula |
C14H19ClFN3 |
---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-11(2)18-10-13(9-17-18)8-16-7-12-3-5-14(15)6-4-12;/h3-6,9-11,16H,7-8H2,1-2H3;1H |
InChI Key |
SDXQMQUHMFHGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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